molecular formula C15H17N3OS B14519267 N'-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea CAS No. 62592-95-4

N'-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea

Cat. No.: B14519267
CAS No.: 62592-95-4
M. Wt: 287.4 g/mol
InChI Key: BWXKVJYQXOONAT-UHFFFAOYSA-N
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Description

N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea is an organic compound that features a thiourea group substituted with a dimethylamino phenyl group and a hydroxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea typically involves the reaction of 4-(dimethylamino)aniline with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular proteins, affecting various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-aminobenzaldehyde
  • N,N-Dimethyl-4-aminobenzene
  • N,N-Dimethyl-4-aminophenol

Uniqueness

N’-[4-(Dimethylamino)phenyl]-N-hydroxy-N-phenylthiourea is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

62592-95-4

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-1-hydroxy-1-phenylthiourea

InChI

InChI=1S/C15H17N3OS/c1-17(2)13-10-8-12(9-11-13)16-15(20)18(19)14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,16,20)

InChI Key

BWXKVJYQXOONAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)O

Origin of Product

United States

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